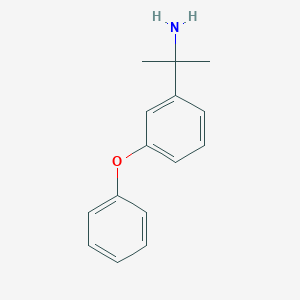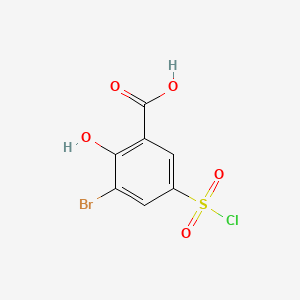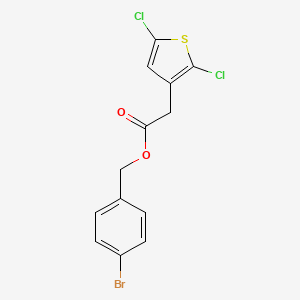
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and a dichlorothiophenyl group attached to an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves the esterification of (4-bromophenyl)methanol with 2-(2,5-dichlorothiophen-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: (4-Bromophenyl)methyl alcohol.
Substitution: Various substituted bromophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The bromophenyl and dichlorothiophenyl groups may interact with enzymes or receptors, modulating their activity. The acetate moiety can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- (4-Fluorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- (4-Iodophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
Uniqueness
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of bromophenyl and dichlorothiophenyl groups also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H9BrCl2O2S |
|---|---|
Molekulargewicht |
380.1 g/mol |
IUPAC-Name |
(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C13H9BrCl2O2S/c14-10-3-1-8(2-4-10)7-18-12(17)6-9-5-11(15)19-13(9)16/h1-5H,6-7H2 |
InChI-Schlüssel |
KCOFBQGCJAVYDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)CC2=C(SC(=C2)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483159.png)
![5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13483162.png)
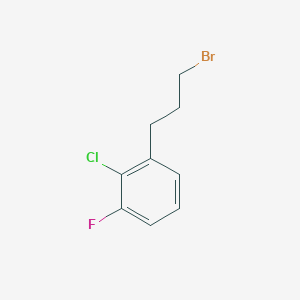
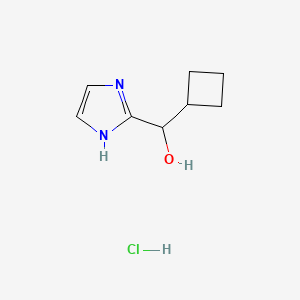


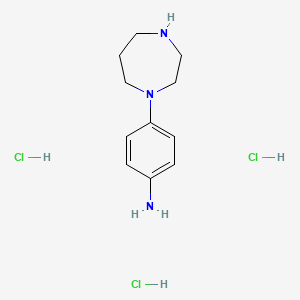
![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)
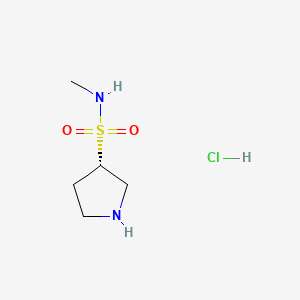

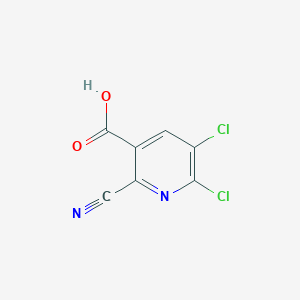
![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)
